2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Overview
Description
2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione (hereinafter referred to as “2-Cyclobutyl”) is an organic compound with the molecular formula C10H14N2O2B2. It is a colorless solid with a melting point of approximately 110°C. 2-Cyclobutyl has been studied extensively due to its potential applications in research and industry. It has been used as a reagent in organic synthesis, as a catalyst in various reactions, and as a model compound for studying the properties of boron-containing molecules.
Scientific Research Applications
Flame Retardancy in Polymers
2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione has been utilized in the chemical modification of polymers to enhance flame retardancy. It is used as a reactive flame retardant (FR), particularly in the modification of polystyrene. This compound, when incorporated into polymer backbones, can significantly reduce flammability. This application is vital in developing safer, fire-resistant materials for various industries (Wiącek et al., 2015).
Crystal Structure Analysis
The compound has been a subject of interest in crystallography. Researchers have used it to understand the crystal structures of related chemical compounds, which is essential in pharmaceuticals and materials science for understanding the properties and behaviors of materials (Liu, Shi, & Xu, 2003).
Synthesis of Spiro- and Dispirotetrahydropyrane-diones
In organic synthesis, this compound has been involved in the formation of spiro- and dispirotetrahydropyrane-diones. These types of chemical reactions are crucial for synthesizing complex organic molecules that have applications in pharmaceuticals and materials science (Kirillov & Melekhin, 2009).
Toughening Polylactide
Another significant application is in toughening polylactide, a biodegradable and bioactive thermoplastic aliphatic polyester. This compound is used to improve the toughness of polylactide, which is crucial for its use in medical devices, such as implants and sutures (Jing & Hillmyer, 2008).
Renewable Carbon Aviation Fuel
In the field of sustainable energy, the compound has been explored in the synthesis of aviation fuel from bio-derived sources. This research is pivotal in finding renewable and eco-friendly alternatives to conventional fossil fuels (Ryan et al., 2020).
properties
IUPAC Name |
2-cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO4/c1-11-5-8(12)14-10(7-3-2-4-7)15-9(13)6-11/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRGMPYGRMJGPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)CN(CC(=O)O1)C)C2CCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746387 | |
Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
CAS RN |
1104637-37-7 | |
Record name | 2-Cyclobutyl-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70746387 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.